molecular formula C10H11Cl2NO2 B153132 tert-Butyl 2,6-Dichloroisonicotinate CAS No. 75308-46-2

tert-Butyl 2,6-Dichloroisonicotinate

Cat. No. B153132
M. Wt: 248.1 g/mol
InChI Key: PLRVIRHWKQKSAK-UHFFFAOYSA-N
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Patent
US07157580B2

Procedure details

To a solution of 2,6-dichloropyridine-4-carboxylic acid (8.28 g, 43.1 mmol, Aldrich) in dry THF (30 ml) was added N,N′-diisopropyl-O-t-butylisourea (17 ml, 3.6 M) dropwise over 1 minute. The resulting mixture was stirred at room temperature overnight. The material was then heated to 65° C. and additional N,N′-diisopropyl-O-t-butylisourea (10 ml) was added dropwise. The mixture was stirred for 1 hour and cooled to room temperature. After removing volatiles, the remainder was purified by flash silica gel column (EtOAc/hexanes 5:95 followed by 7.5:92.5) affording tert-butyl-2,6dichloro-4-pyridine carboxylate (7.83 g, 73%) as a white solid. MS (ES+): 248.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1.C(NC(=NC(C)C)O[C:18]([CH3:21])([CH3:20])[CH3:19])(C)C>C1COCC1>[C:18]([O:9][C:8]([C:6]1[CH:5]=[C:4]([Cl:11])[N:3]=[C:2]([Cl:1])[CH:7]=1)=[O:10])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)O)Cl
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)NC(OC(C)(C)C)=NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)NC(OC(C)(C)C)=NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The material was then heated to 65° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After removing volatiles
CUSTOM
Type
CUSTOM
Details
the remainder was purified by flash silica gel column (EtOAc/hexanes 5:95 followed by 7.5:92.5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.83 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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